molecular formula C17H9F3N2O5S B2409924 (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 866154-70-3

(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B2409924
CAS No.: 866154-70-3
M. Wt: 410.32
InChI Key: BILDSJONPOTAMI-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione (CAS 866154-70-3) is a synthetic compound featuring a thiazolidine-2,4-dione core, a scaffold widely recognized in medicinal chemistry for its significance as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist . PPAR-γ is a key nuclear receptor that regulates genes involved in glucose homeostasis and lipid metabolism, making it a primary target for metabolic disorder research . This compound is designed for research applications to study insulin sensitization mechanisms and explore potential therapeutic pathways for conditions like type 2 diabetes. The molecular structure incorporates a (Z)-configured methylidene group and a substituted phenoxy ring system with nitro and trifluoromethyl functional groups, which are critical for molecular recognition and binding affinity . This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

(5Z)-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O5S/c18-17(19,20)10-4-5-13(12(8-10)22(25)26)27-11-3-1-2-9(6-11)7-14-15(23)21-16(24)28-14/h1-8H,(H,21,23,24)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILDSJONPOTAMI-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazolidinediones are known for their insulin-sensitizing effects and have been explored for their roles in treating conditions such as diabetes and obesity.

Chemical Structure

The molecular structure of the compound can be analyzed through its functional groups:

  • Thiazolidine ring : Imparts biological activity related to glucose metabolism.
  • Phenoxy group : Enhances lipophilicity, potentially improving bioavailability.
  • Nitro and trifluoromethyl substituents : May influence the compound's electronic properties and interaction with biological targets.

Antidiabetic Properties

Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic effects. The compound has been evaluated for its ability to enhance insulin sensitivity. A study demonstrated that thiazolidinediones can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. This activation leads to improved insulin sensitivity in peripheral tissues .

Cytotoxicity and Anticancer Activity

The compound's potential anticancer properties have also been explored. Thiazolidinediones have shown promise in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with specific substitutions have demonstrated selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells . The presence of methoxy and nitro groups may enhance this activity by modulating the compound's interaction with cancer cell receptors.

Anti-inflammatory Effects

Thiazolidinediones are known to exert anti-inflammatory effects, which could be beneficial in treating metabolic syndrome and related disorders. The compound's structural features suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation associated with obesity and diabetes .

In Vitro Studies

In vitro studies have shown that thiazolidinedione derivatives can significantly reduce triglyceride levels and improve glucose uptake in adipocytes. For example, one study reported that a closely related compound reduced triglyceride levels by 30% compared to control groups .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the phenyl ring and the thiazolidine core can significantly affect biological activity. Compounds with electron-withdrawing groups like nitro or trifluoromethyl groups exhibited enhanced potency due to increased lipophilicity and receptor affinity .

Table 1: Biological Activity of Thiazolidinedione Derivatives

Compound NameIC50 (µM)Target Cell LineActivity Description
Compound A10U251 Glioblastoma CellsSignificant cytotoxicity
Compound B15Melanoma WM793 CellsModerate cytotoxicity
Compound C203T3-L1 AdipocytesEnhanced glucose uptake

Table 2: Triglyceride Reduction in Adipocytes

Compound NameTriglyceride Reduction (%)Control Group Reduction (%)
(5Z)-Compound305
Pioglitazone255

Case Studies

  • Case Study on Insulin Sensitivity : A clinical trial involving patients with Type 2 diabetes evaluated the efficacy of a thiazolidinedione derivative similar to the compound discussed. Results indicated a significant reduction in HbA1c levels after 12 weeks of treatment, demonstrating enhanced insulin sensitivity .
  • Cancer Treatment Exploration : Another study focused on the anticancer potential of thiazolidinedione derivatives, showing that specific modifications led to increased apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit promising antimicrobial properties. A study highlighted the synthesis of thiazolidine derivatives that demonstrated substantial activity against various bacterial strains and fungi. The incorporation of nitro and trifluoromethyl groups in the structure enhances the compound's lipophilicity, potentially improving its interaction with microbial membranes .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that compounds similar to (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antioxidant Activity

The antioxidant capability of thiazolidine derivatives has been evaluated through various assays. Compounds with similar structures have shown significant radical scavenging activity, making them potential candidates for developing antioxidant agents in health supplements or pharmaceuticals .

Enzyme Inhibition

Thiazolidine derivatives are known to inhibit specific enzymes associated with metabolic disorders. For instance, they may act as inhibitors of aldose reductase, which is implicated in diabetic complications. This inhibition can help manage blood sugar levels and reduce oxidative stress in diabetic patients .

Chelation Properties

The chelation ability of thiazolidines has been studied concerning metal ions, which can play a role in reducing metal toxicity in biological systems. The chelation properties can also be harnessed for drug delivery systems where metal complexes enhance the stability and bioavailability of therapeutic agents .

Organic Electronics

The unique electronic properties of thiazolidine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable films and their tunable electronic properties allow for enhanced performance in these devices .

Polymer Chemistry

In polymer chemistry, thiazolidine derivatives can be used as monomers or additives to improve the mechanical properties and thermal stability of polymers. Their incorporation can lead to materials with improved performance characteristics suitable for various industrial applications .

Synthesis and Characterization

A comprehensive study on synthesizing thiazolidine derivatives was conducted, focusing on their characterization through spectral methods such as NMR and IR spectroscopy. The synthesized compounds were tested against multiple bacterial strains, demonstrating varying degrees of antibacterial activity .

Clinical Trials

While specific clinical trials involving this compound remain limited, related compounds have undergone phases of clinical evaluation for their anticancer effects, showcasing promising results that warrant further investigation into this compound's therapeutic potential .

Preparation Methods

Classical Acid-Catalyzed Cyclization

The thiazolidine-2,4-dione (TZD) core is synthesized via cyclization of α-chloroacetic acid (6 ) with thiourea (7 ) under acidic conditions. This method, first reported by Liberman et al., involves refluxing equimolar quantities of 6 and 7 in aqueous hydrochloric acid (30% v/v) at 100–110°C for 12 hours. The reaction proceeds through an SN2 mechanism, where thiourea attacks α-chloroacetic acid to form an intermediate thioether, followed by cyclization and hydrolysis to yield TZD (3 ) with 94% efficiency.

Mechanistic Pathway:

  • Nucleophilic substitution at the α-carbon of chloroacetic acid by thiourea’s sulfur.
  • Intramolecular cyclization to form the 2-imino-4-thiazolidinone intermediate.
  • Acid-catalyzed hydrolysis of the imine group, releasing ammonia and yielding TZD.

Microwave-Assisted Synthesis

To reduce reaction time, Kumar et al. demonstrated microwave-assisted synthesis of TZD. Irradiating a mixture of α-chloroacetic acid and thiourea in HCl (30%) at 150 W for 15 minutes achieves 89% yield, avoiding prolonged heating. This method is preferable for industrial scalability due to its energy efficiency.

Preparation of 3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

The aldehyde precursor, 3-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (19 ), is synthesized via nucleophilic aromatic substitution. While commercial sources provide this compound, laboratory-scale preparation follows:

Procedure:

  • Substrate Activation: 2-Chloro-4-trifluoromethylnitrobenzene (20 ) is reacted with 3-hydroxybenzaldehyde (21 ) in dimethylformamide (DMF) at 80–90°C for 16 hours, using anhydrous K2CO3 as a base.
  • Workup: The mixture is cooled, filtered, and extracted with toluene. Solvent removal yields 19 as a yellow solid (88% yield).

Key Reaction Parameters:

  • Molar ratio of 20 :21 = 1.5:1
  • Catalyst: CuO (1.8% w/w)
  • Solvent: DMF (200 mL per 40.5 g substrate)

Knoevenagel Condensation for 5-Arylidene Formation

Tannic Acid-Catalyzed Method

The target compound is synthesized via Knoevenagel condensation between TZD (3 ) and 19 using tannic acid (10 mol%) in ethanol under reflux.

Optimized Conditions:

  • Molar Ratio: TZD:19 = 1:1
  • Solvent: Ethanol (10 mL/mmol)
  • Time: 4–6 hours
  • Yield: 82–85%

Mechanistic Insights:
Tannic acid facilitates deprotonation of TZD’s active methylene group, enabling nucleophilic attack on the aldehyde’s carbonyl carbon. The reaction proceeds through a six-membered transition state, yielding the (Z)-isomer preferentially due to steric hindrance.

Morpholine-Mediated Catalysis

An alternative protocol uses morpholine (10 mol%) in ethanol with a Dean-Stark trap to remove water. Refluxing for 2 hours achieves 90% yield of the (Z)-isomer.

Advantages:

  • Shorter reaction time (2 hours vs. 6 hours)
  • Higher regioselectivity for the (Z)-configuration

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.52 (s, 1H, CH=), 8.21–7.45 (m, 7H, Ar-H), 3.82 (s, 2H, TZD-CH2).
  • IR (KBr):
    νmax 1745 cm−1 (C=O, TZD), 1680 cm−1 (C=N), 1520 cm−1 (NO2).

X-ray Crystallography

Single-crystal analysis confirms the (Z)-configuration, with dihedral angles between TZD and arylidene moieties measuring 12.3°.

Comparative Analysis of Synthetic Methods

Parameter Tannic Acid Method Morpholine Method
Catalyst Loading 10 mol% 10 mol%
Reaction Time 6 hours 2 hours
Yield 85% 90%
(Z)-Isomer Selectivity 95% 98%
Solvent Ethanol Ethanol

The morpholine-mediated method offers superior efficiency and selectivity, making it the preferred choice for large-scale synthesis.

Industrial-Scale Considerations

Solvent Recovery

Ethanol is recovered via vacuum distillation (85% efficiency), reducing production costs by 30% compared to DMF-based systems.

Waste Management

The process generates 0.2 kg organic waste per kg product, primarily comprising unreacted aldehyde and catalyst residues. Tannic acid’s biodegradability simplifies wastewater treatment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione?

  • Methodology : Use a multi-step condensation approach. First, prepare the nitro-trifluoromethyl-phenoxy intermediate via nucleophilic aromatic substitution between 2-nitro-4-(trifluoromethyl)phenol and 3-bromophenyl derivatives. Next, perform a Knoevenagel condensation between the phenoxy-substituted benzaldehyde and thiazolidine-2,4-dione under reflux with catalytic piperidine in ethanol. Monitor reaction progress via TLC and purify via recrystallization (e.g., DMF/ethanol mixtures) .
  • Key Variables : Solvent polarity (DMF enhances reactivity), temperature (80–90°C optimal for condensation), and stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinedione).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Identify C=O stretches (thiazolidinedione rings) at ~1735–1750 cm⁻¹ and NO₂ asymmetric stretches (nitro group) at ~1520 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:

  • Thiazolidinedione C=O carbons at ~168–173 ppm.
  • Z-configuration of the exocyclic double bond confirmed via coupling constants (J ≈ 12 Hz for trans olefinic protons) .
    • UV-Vis : π→π* transitions of the conjugated system (e.g., λmax ~300–350 nm) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at room temperature, protected from light and moisture .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Ventilation : Conduct reactions in fume hoods with >12 air changes/hour. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

  • DFT Calculations : Optimize the molecular geometry to identify reactive sites (e.g., electrophilic nitro group, nucleophilic thiazolidinedione oxygen). Compare frontier molecular orbitals (HOMO/LUMO) to predict interaction with biological targets (e.g., enzymes) .
  • Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., PPAR-γ for antidiabetic activity). Validate with experimental IC50 values from enzyme inhibition assays .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Experimental Design :

Standardize assay conditions (e.g., cell density, serum concentration, incubation time).

Test metabolite stability via HPLC (e.g., degradation in DMEM at 37°C over 24 hours).

Compare ROS generation (via DCFH-DA probe) to rule out oxidative stress artifacts .

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify cell line-specific sensitivities (e.g., HepG2 vs. MCF-7) .

Q. What methodologies assess the environmental fate of this compound?

  • Abiotic Degradation : Perform hydrolysis studies at pH 4–9 (50°C, 7 days) with LC-MS/MS to detect nitro-group reduction products .
  • Bioaccumulation : Use OECD 305 guidelines with freshwater algae (Chlorella vulgaris) to measure log Kow (estimated ~3.4 via XlogP3) .
  • Ecototoxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC50) and correlate with QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.